1-[4-(1H-benzimidazol-2-yl)phenyl]-1'-methyl-1H,1'H-2,2'-biimidazole
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Description
The compound “1-[4-(1H-benzimidazol-2-yl)phenyl]-1’-methyl-1H,1’H-2,2’-biimidazole” is a benzimidazole derivative . Benzimidazoles are one of the important heterocyclic templates for the intensive investigation in chemical sciences due to their well-known applications and interesting biological activity profile .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent . In one example, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield .Molecular Structure Analysis
The benzimidazole core of the molecule is planar . The structure of the synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .Chemical Reactions Analysis
Benzimidazole derivatives have been postulated as biologically active compounds and display different types of biological activity . They show a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be determined using various spectroscopic techniques. For instance, IR spectroscopy can provide information about the functional groups present in the molecule .Safety and Hazards
Properties
IUPAC Name |
2-[4-[2-(1-methylimidazol-2-yl)imidazol-1-yl]phenyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6/c1-25-12-10-21-19(25)20-22-11-13-26(20)15-8-6-14(7-9-15)18-23-16-4-2-3-5-17(16)24-18/h2-13H,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMVPUHYGAFNQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=NC=CN2C3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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